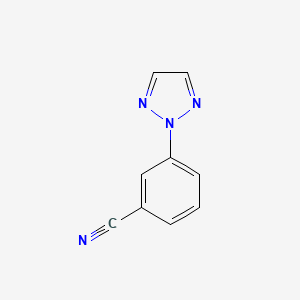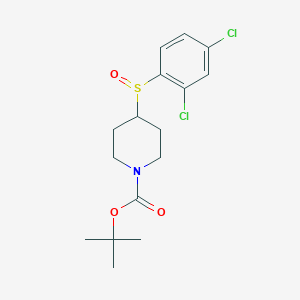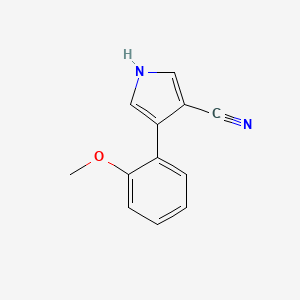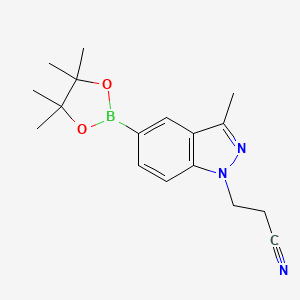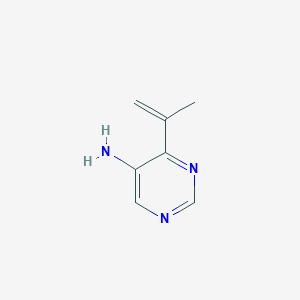
Methyl 5-bromo-3-(ethylthio)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, an ethylthio group at the 3rd position, and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-pyridinecarboxylic acid to introduce the bromine atom at the 5th position. This is followed by the introduction of the ethylthio group through a nucleophilic substitution reaction. Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 3-(Ethylthio)-2-pyridinecarboxylic acid methyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a building block for the development of bioactive compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and ethylthio groups can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
5-Bromo-2-pyridinecarboxylic acid methyl ester: Lacks the ethylthio group.
3-(Ethylthio)-2-pyridinecarboxylic acid methyl ester: Lacks the bromine atom.
5-Chloro-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester: Contains a chlorine atom instead of bromine.
Uniqueness
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid methyl ester is unique due to the combination of the bromine and ethylthio groups, which can impart distinct chemical and biological properties. This combination can enhance its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
特性
分子式 |
C9H10BrNO2S |
|---|---|
分子量 |
276.15 g/mol |
IUPAC名 |
methyl 5-bromo-3-ethylsulfanylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10BrNO2S/c1-3-14-7-4-6(10)5-11-8(7)9(12)13-2/h4-5H,3H2,1-2H3 |
InChIキー |
VEZKDFZPRCUEPY-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(N=CC(=C1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)
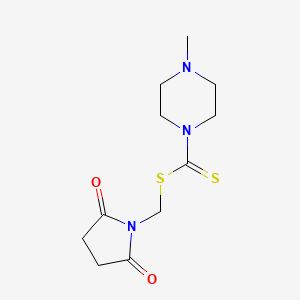
![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)

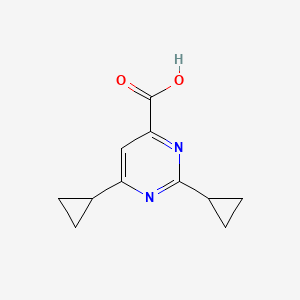
![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
